(S)-1-Tosyloxy-2,3-propanediol
Overview
Description
(S)-1-Tosyloxy-2,3-propanediol is an organic compound that belongs to the class of tosylates. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Tosyloxy-2,3-propanediol typically involves the tosylation of (S)-1,2,3-propanetriol. The reaction is carried out using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve stirring the reactants at a low temperature (0-5°C) to prevent side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the product. The use of automated systems for monitoring and controlling temperature, pH, and reactant concentrations is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Tosyloxy-2,3-propanediol undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, such as halides, alkoxides, or amines, to form different derivatives.
Reduction Reactions: The compound can be reduced to form (S)-1,2,3-propanetriol by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium iodide in acetone or potassium tert-butoxide in tert-butanol.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Substitution: Various substituted propanediol derivatives.
Reduction: (S)-1,2,3-propanetriol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
(S)-1-Tosyloxy-2,3-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of (S)-1-Tosyloxy-2,3-propanediol involves its ability to act as a leaving group in substitution reactions. The tosyl group is a good leaving group due to its stability, which facilitates the formation of new bonds with nucleophiles. This property makes it a valuable intermediate in organic synthesis.
Molecular Targets and Pathways: In biochemical applications, this compound can interact with enzymes that recognize the chiral center, leading to specific biochemical transformations. The pathways involved depend on the specific enzyme and the nature of the reaction being studied.
Comparison with Similar Compounds
®-1-Tosyloxy-2,3-propanediol: The enantiomer of (S)-1-Tosyloxy-2,3-propanediol, with similar chemical properties but different biological activities.
1-Tosyloxy-2-propanol: Lacks the second hydroxyl group, leading to different reactivity and applications.
1-Tosyloxy-3-propanol: Similar structure but with the tosyl group on a different carbon, affecting its reactivity.
Uniqueness: this compound is unique due to its specific chiral configuration, which makes it valuable in the synthesis of enantiomerically pure compounds. Its ability to undergo a variety of chemical reactions also makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQNMODTAFTGHS-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453099 | |
Record name | (S)-1-TOSYLOXY-2,3-PROPANEDIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50765-70-3 | |
Record name | (S)-1-TOSYLOXY-2,3-PROPANEDIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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